3-Cyclohexene-1-acetaldehyde
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Overview
Description
3-Cyclohexene-1-acetaldehyde is an organic compound with the molecular formula C₈H₁₂O and a molecular weight of 124.1803 g/mol . It is characterized by a cyclohexene ring with an acetaldehyde functional group attached to it. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyclohexene-1-acetaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclohexene with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of cyclohexadiene. This process involves the use of a metal catalyst, such as palladium or platinum, and hydrogen gas. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1-acetaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: 3-Cyclohexene-1-carboxylic acid.
Reduction: 3-Cyclohexene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclohexene-1-acetaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function . This interaction can result in changes in cellular processes and biochemical pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexene-1-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of an acetaldehyde group.
Cyclohexene: Lacks the aldehyde functional group and has different reactivity.
Cyclohexanol: Contains a hydroxyl group instead of an aldehyde group.
Uniqueness
3-Cyclohexene-1-acetaldehyde is unique due to its specific combination of a cyclohexene ring and an acetaldehyde functional group. This structure imparts distinct chemical reactivity and biological activities, making it valuable in various applications .
Properties
CAS No. |
24480-99-7 |
---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-cyclohex-3-en-1-ylacetaldehyde |
InChI |
InChI=1S/C8H12O/c9-7-6-8-4-2-1-3-5-8/h1-2,7-8H,3-6H2 |
InChI Key |
UPVGDGITFOERJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CC=O |
Origin of Product |
United States |
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